molecular formula C31H43NO9 B10799784 14-O-Benzoylhypaconine

14-O-Benzoylhypaconine

Cat. No.: B10799784
M. Wt: 573.7 g/mol
InChI Key: MDFCJNFOINXVSU-SQZQQIIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-O-Benzoylhypaconine is a diterpene alkaloid isolated from several species of the Aconitum plant. It is a monoester alkaloid and one of the main pharmacological and toxic components of Aconitum. This compound is known for its significant biological activities, including its potential therapeutic applications and toxicological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14-O-Benzoylhypaconine typically involves the esterification of hypaconitine with benzoyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the 14-O-benzoyl ester. The process involves:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 14-O-Benzoylhypaconine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

14-O-Benzoylhypaconine has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in analytical studies and for the synthesis of new derivatives.

    Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.

    Medicine: Research focuses on its pharmacological properties, including its potential use in treating cardiovascular diseases and its toxicological effects.

    Industry: It is used in the development of pharmaceuticals and as a standard in quality control processes

Mechanism of Action

14-O-Benzoylhypaconine is compared with other similar compounds such as:

  • Benzoylaconine
  • Benzoylmesaconine
  • Hypaconitine

Uniqueness:

Comparison with Similar Compounds

Properties

Molecular Formula

C31H43NO9

Molecular Weight

573.7 g/mol

IUPAC Name

[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C31H43NO9/c1-32-14-28(15-37-2)12-11-18(38-3)30-17-13-29(35)25(41-27(34)16-9-7-6-8-10-16)19(17)31(36,24(33)26(29)40-5)20(23(30)32)21(39-4)22(28)30/h6-10,17-26,33,35-36H,11-15H2,1-5H3/t17-,18+,19-,20+,21+,22-,23?,24+,25-,26+,28+,29-,30+,31-/m1/s1

InChI Key

MDFCJNFOINXVSU-SQZQQIIISA-N

Isomeric SMILES

CN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)COC

Canonical SMILES

CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)COC

Origin of Product

United States

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